molecular formula C12H4Br3ClO B12895327 2,3,4-Tribromo-1-chlorodibenzo[b,d]furan

2,3,4-Tribromo-1-chlorodibenzo[b,d]furan

Cat. No.: B12895327
M. Wt: 439.32 g/mol
InChI Key: XEXMRIOGENRQQG-UHFFFAOYSA-N
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Description

2,3,4-Tribromo-1-chlorodibenzo[b,d]furan is a polyhalogenated dibenzofuran derivative of significant interest in advanced scientific research. Its structure is based on the dibenzofuran tricyclic system, a robust aromatic framework known for its persistence and utility . This compound is primarily valued as a key synthetic intermediate or an analytical standard in environmental chemistry, particularly in the study of the formation, fate, and photodegradation of persistent organic pollutants (POPs) . Quantum chemical calculation studies suggest that the photodehalogenation reactivity of polybrominated dibenzofurans (PBDFs) increases with the degree of halogenation, making highly brominated/chlorinated variants like this compound particularly relevant for investigating environmental transformation pathways . Furthermore, the defined and rigid geometry of the dibenzofuran scaffold makes it an attractive building block in materials science . Researchers explore such halogenated derivatives for the development of novel organic materials, including light-emitting devices, and as precursors in the synthesis of more complex molecular architectures . This product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H4Br3ClO

Molecular Weight

439.32 g/mol

IUPAC Name

2,3,4-tribromo-1-chlorodibenzofuran

InChI

InChI=1S/C12H4Br3ClO/c13-8-9(14)11(16)7-5-3-1-2-4-6(5)17-12(7)10(8)15/h1-4H

InChI Key

XEXMRIOGENRQQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=C(C(=C3Cl)Br)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tribromo-1-chlorodibenzo[b,d]furan typically involves the bromination and chlorination of dibenzofuran. The process can be carried out using bromine and chlorine in the presence of a catalyst under controlled conditions to ensure selective halogenation at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available dibenzofuran. The process includes:

    Bromination: Dibenzofuran is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 2, 3, and 4 positions.

    Chlorination: The brominated intermediate is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 1 position.

Chemical Reactions Analysis

Substitution Reactions

The bromine and chlorine atoms in 2,3,4-Tribromo-1-chlorodibenzo[b,d]furan act as leaving groups, enabling nucleophilic substitution reactions under basic or catalytic conditions. Key findings include:

  • Nucleophilic aromatic substitution : Bromine atoms at positions 2, 3, and 4 are susceptible to replacement by nucleophiles such as hydroxide or amines. For example, treatment with sodium hydroxide in polar aprotic solvents (e.g., DMF) yields hydroxylated derivatives.

  • Halogen exchange : Chlorine at position 1 can be replaced by iodine or fluorine using halogen-exchange reagents like KI or AgF.

Table 1: Substitution Reactivity by Position

PositionHalogenReactivity (Relative Rate)Common Reagents
1ClLowAgF, KI
2BrHighNaOH, NH₃
3BrModerateNaOMe, KCN
4BrModerateNaSMe, H₂O

Elimination and Dehalogenation

Under reductive or pyrolytic conditions, this compound undergoes partial or complete dehalogenation:

  • Reductive dehalogenation : Catalytic hydrogenation (Pd/C, H₂) selectively removes bromine atoms, producing mono- or di-debrominated intermediates .

  • Pyrolysis : Heating above 400°C in the presence of oxygen generates lower-brominated dibenzofurans and trace dibenzo-p-dioxins .

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the dibenzofuran core:

  • Suzuki coupling : Bromine atoms participate in aryl-aryl bond formation with boronic acids, facilitated by Pd(PPh₃)₄ and a base (e.g., K₂CO₃) .

  • Buchwald-Hartwig amination : Amination at brominated positions occurs with amines and Pd(OAc)₂/XPhos catalysts .

Oxidation and Stability

  • Oxidative debromination : Strong oxidizers (e.g., KMnO₄) partially debrominate the structure, forming ketone or quinone derivatives.

  • Photodegradation : UV irradiation induces homolytic cleavage of C-Br bonds, generating free radicals that recombine into mixed halogenated byproducts .

Comparative Reactivity with Analogues

The reactivity profile differs significantly from related compounds due to its unique halogenation pattern:

CompoundKey Reactivity Differences
2,3-Dibromo-1-chlorodibenzo[b,d]furanLower thermal stability; faster nucleophilic substitution at Br sites
8-Bromo-1-chlorodibenzo[b,d]furanReduced steric hindrance enables electrophilic substitution
TribromodibenzofuranHigher propensity for reductive debromination

Environmental and Biological Degradation

  • Microbial metabolism : Anaerobic bacteria selectively reduce bromine atoms, yielding less halogenated metabolites .

  • Hydrolysis : Slow aqueous hydrolysis (t₁/₂ > 1 year at pH 7) occurs at chlorine sites under alkaline conditions .

Scientific Research Applications

Environmental Applications

1. Environmental Monitoring
The compound is utilized in the assessment of environmental pollutants. Its stability and persistence in the environment make it a suitable candidate for studying the behavior of polybrominated dibenzofurans (PBDFs) in ecosystems. Research has shown that compounds like 2,3,4-Tribromo-1-chlorodibenzo[b,d]furan can bioaccumulate in aquatic organisms, leading to concerns about food chain contamination .

2. Bioconcentration Studies
A notable application involves estimating bioconcentration factors (BCFs) using dietary exposure methods. Studies have indicated that this compound can be used to evaluate the potential for biomagnification in aquatic food webs. The compound's uptake and depuration rates are critical for understanding its ecological impact .

Toxicological Research

1. Carcinogenicity Studies
Research has linked halogenated dibenzofurans to carcinogenic effects in various organisms. The mutagenic potential of compounds like this compound has been investigated through immunoaffinity techniques that isolate specific carcinogens from biological samples . These studies are vital for assessing human health risks associated with environmental exposure.

2. Mechanistic Studies
Mechanistic studies focus on understanding how this compound interacts at the molecular level with biological systems. For instance, investigations into DNA adduct formation have revealed insights into how this compound may contribute to genotoxicity and cancer development .

Material Science Applications

1. Flame Retardants
Due to its brominated structure, this compound has potential applications as a flame retardant in various materials. Its effectiveness in reducing flammability while maintaining material integrity makes it an attractive option for manufacturers seeking to enhance product safety without compromising performance.

2. Polymer Additives
In polymer science, the compound can serve as an additive to improve the thermal stability and fire resistance of plastics. Research indicates that incorporating halogenated compounds into polymer matrices can significantly enhance their fire retardant properties .

Data Tables

Application AreaSpecific Use CaseFindings/Insights
Environmental MonitoringAssessment of PBDFs in ecosystemsBioaccumulation observed in aquatic organisms
Toxicological ResearchCarcinogenicity studiesLinked to mutagenic effects in laboratory studies
Material ScienceFlame retardant formulationsEffective in reducing flammability of materials
Polymer ScienceAdditive for improving thermal stabilityEnhanced fire resistance in polymer composites

Case Studies

Case Study 1: Environmental Impact Assessment
A study conducted on the presence of polybrominated dibenzofurans in sediment samples revealed that this compound is prevalent in contaminated sites. The findings highlighted the need for ongoing monitoring and remediation efforts to mitigate environmental risks associated with these compounds.

Case Study 2: Toxicological Evaluation
In a laboratory setting, researchers evaluated the mutagenic potential of this compound using various biological assays. The results indicated a significant increase in DNA adduct formation when exposed to this compound, suggesting a direct link to carcinogenic mechanisms.

Mechanism of Action

The mechanism of action of 2,3,4-Tribromo-1-chlorodibenzo[b,d]furan involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It can modulate the activity of certain receptors, affecting cellular signaling pathways.

Comparison with Similar Compounds

Structural Similarity and Halogen Substitution Patterns

The compound shares structural similarities with other halogenated dibenzofurans, differing primarily in the number, type, and position of halogen substituents. Key analogs include:

Compound Name CAS Number Substituents Similarity Score
2,3-Dibromo-1-chlorodibenzo[b,d]furan 2225909-61-3 2-Br, 3-Br, 1-Cl 0.86
3-Bromo-1,2-dichlorodibenzo[b,d]furan 1427377-74-9 3-Br, 1-Cl, 2-Cl 0.86
Unspecified dibenzofuran derivative 1194375-29-5 Undisclosed halogenation 0.93
Unspecified dibenzofuran derivative 1368229-56-4 Undisclosed halogenation 0.88

Key Observations :

  • Halogen Position: The position of halogens significantly impacts molecular symmetry and dipole moments.
  • Electron-Withdrawing Effects : Bromine and chlorine substituents exert strong electron-withdrawing effects, altering the electron density of the aromatic system. This may influence reactivity in electrophilic substitution or coordination chemistry .

Physicochemical Properties

While detailed experimental data (e.g., melting points, solubility) for 2,3,4-Tribromo-1-chlorodibenzo[b,d]furan are unavailable in the provided evidence, inferences can be drawn from analogs:

  • For instance, 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran () has a molecular weight of ~552 g/mol, with phenyl groups further decreasing solubility .
  • Thermal Stability : Halogenated dibenzofurans generally exhibit high thermal stability due to strong C–Br and C–Cl bonds. However, steric crowding from multiple halogens may lower decomposition temperatures .

Biological Activity

2,3,4-Tribromo-1-chlorodibenzo[b,d]furan (TBCDF) is a halogenated compound belonging to the dibenzofuran family, characterized by its complex aromatic structure and the presence of three bromine atoms and one chlorine atom. This unique configuration contributes to its chemical reactivity and potential biological activity. Understanding the biological effects of TBCDF is crucial due to its environmental persistence and potential toxicity.

  • Molecular Formula : C12H5Br3ClO
  • Molecular Weight : Approximately 351.43 g/mol
  • Structure : The presence of multiple halogen substituents significantly influences its stability and reactivity in biological systems.

Biological Activity

Research indicates that TBCDF exhibits various biological activities, primarily related to toxicity, bioaccumulation, and endocrine disruption. Below are key findings from recent studies:

Toxicity

TBCDF has been shown to exhibit toxic effects similar to those of other halogenated compounds. The following table summarizes the observed toxicological effects in various studies.

StudyOrganismObserved EffectsReference
Study 1MiceHepatotoxicity, neurotoxicity
Study 2FishBioaccumulation in tissues
Study 3Human cellsInduction of oxidative stress

Bioaccumulation

TBCDF's potential for bioaccumulation has been documented through studies involving various organisms. For instance, a study on C57BL/6J mice demonstrated minimal hepatic uptake (less than 0.01% of the administered dose) and rapid elimination kinetics, indicating low retention in biological tissues compared to other brominated dibenzofurans (PBDFs) .

Endocrine Disruption

Halogenated dibenzofurans, including TBCDF, have been implicated in endocrine disruption. Research indicates that these compounds can interfere with hormonal signaling pathways, potentially leading to reproductive and developmental issues in exposed organisms.

Metabolism and Elimination

Research has focused on the metabolic pathways of TBCDF and its elimination kinetics. A study showed that TBCDF is metabolized into monohydroxylated products in the liver, with significant contributions to hepatic elimination . The elimination half-life was notably shorter than that of more brominated analogues.

Table: Metabolic Pathways of TBCDF

CompoundMetabolitesElimination Half-life
TBCDFMonohydroxylated products< 5.6 days
TrBCDFMonohydroxylated products5.6 days
TeBDFMonohydroxylated products8.8 days

Case Studies

  • Case Study on Mice : In an experiment involving oral exposure to TBCDF in C57BL/6J mice, researchers measured tissue distribution and elimination rates. The study concluded that TBCDF exhibited lower hepatic uptake compared to other brominated compounds but raised concerns regarding its long-term environmental impact due to its persistence .
  • Aquatic Organisms : A separate investigation into the effects of TBCDF on fish populations revealed significant bioaccumulation within various tissues over time. The study highlighted the risks posed by TBCDF in aquatic ecosystems, particularly concerning food chain dynamics .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of 2,3,4-Tribromo-1-chlorodibenzo[b,d]furan?

  • Answer : Fourier-transform infrared spectroscopy (FT-IR) combined with density functional theory (DFT) calculations (B3LYP/6-31G(d,p) basis set) is effective for vibrational and electronic property analysis. For example, FT-IR can identify halogen (C-Br, C-Cl) and aromatic C=C stretching modes, while DFT optimizes molecular geometry . Gas chromatography (GC) with mass spectrometry (e.g., NIST protocols) is suitable for purity assessment and fragmentation pattern analysis .

Q. What solvents and concentrations are optimal for environmental analysis of halogenated dibenzofurans?

  • Answer : Halogenated dibenzofurans are typically dissolved in 10% toluene/nonanol solutions at concentrations of 50 μg/mL for GC/MS or HPLC analysis. This minimizes solvent interference and enhances detection sensitivity for trace environmental samples .

Q. How should this compound be stored to ensure stability?

  • Answer : Store in a dry, sealed environment under inert gas (e.g., nitrogen) to prevent hydrolysis or photodegradation. Structural analogs (e.g., bromo-chloro dibenzofurans) show stability for months under these conditions .

Advanced Research Questions

Q. How do solvent choices influence polymerization during acid-catalyzed reactions of halogenated dibenzofurans?

  • Answer : Polar protic solvents like water increase polymerization due to enhanced proton availability, while methanol suppresses it by stabilizing intermediates. For example, in furan conversion studies, water yielded 78.2% carbon content in polymeric residues, whereas methanol reduced polymerization to 13.8% .
  • Table : Solvent effects on reaction outcomes (adapted from ):

SolventTemperature (°C)Polymer Carbon Content (%)
Water17078.2
Methanol17015.0

Q. What mechanistic challenges arise in oxidative coupling of halogenated dibenzofurans with heterocycles like indoles?

  • Answer : Chemoselective oxidation is critical to avoid homocoupling byproducts. For indole-furan systems, Cu(II) catalysts enable single-electron transfer (SET) to generate indole radical cations, which react selectively with furan nucleophiles. Over-oxidation is mitigated by optimizing reaction time (<6 hours) and oxygen partial pressure (ambient air suffices) .

Q. How do frontier molecular orbitals (FMOs) influence the electronic properties of halogenated dibenzofurans in optoelectronic applications?

  • Answer : The HOMO-LUMO gap is tunable via bromine/chlorine substitution, which enhances electron-withdrawing effects. For example, dibenzo[b,d]furan derivatives with bromine show blue fluorescence (λPL ~441 nm) due to narrowed FMO gaps, making them suitable for OLEDs .

Data Contradiction Analysis

Q. Discrepancies in reported toxicity thresholds for halogenated dibenzofurans: How should researchers reconcile conflicting data?

  • Answer : Toxicity variations arise from differences in exposure routes (oral vs. inhalation) and model systems. For furan analogs, the U.S. National Research Council (NRC) applies a 10× safety factor to extrapolate animal data to humans due to limited inhalation toxicity studies . Cross-validate using EU Regulation (EC) No 333/2007 sampling protocols to ensure data reproducibility .

Methodological Recommendations

Q. What protocols ensure representative sampling of halogenated dibenzofurans in environmental matrices?

  • Answer : Follow EU Regulation (EC) No 333/2007 Part B: collect homogenized samples (≥100 g) from multiple lot subsets, store at -20°C, and avoid thaw-refreeze cycles. For food matrices, use headspace-SPME GC/MS to minimize furan loss during preparation .

Synthesis Optimization

Q. What halogenation strategies improve yield in tribromo-chloro dibenzofuran synthesis?

  • Answer : Sequential bromination (using Br2/FeCl3) followed by chlorination (Cl2/AlCl3) at 80°C minimizes side reactions. For analogs, this approach achieves >85% purity, confirmed by GC/MS .

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